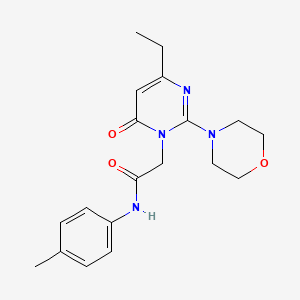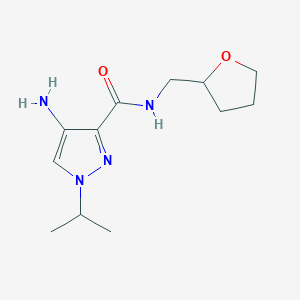
1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(2-methoxyphenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(2-methoxyphenoxy)ethanone, also known as FLE, is a chemical compound that has been widely studied for its potential therapeutic applications. FLE belongs to the class of compounds known as selective estrogen receptor modulators (SERMs), which have been shown to have a variety of beneficial effects on different physiological systems.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
The synthesis of novel compounds related to 1-(3-(4-Fluorophenyl)azepan-1-yl)-2-(2-methoxyphenoxy)ethanone has been a subject of interest for their potential antimicrobial properties. For instance, Nagamani et al. (2018) synthesized a series of compounds from a related fluorophenyl ethanone derivative, examining their antimicrobial activity. This research underscores the synthetic versatility of fluorophenyl ethanone compounds and their relevance in developing antimicrobial agents Nagamani, M., Anjaiah, Ch., Praveen, D., & Jalapathi, P. (2018).
Optical and Fluorescence Properties
The study of fluorophenyl compounds extends into the investigation of their optical and fluorescence properties. Research by Dong et al. (2012) on a compound synthesized from this compound revealed its solid-state fluorescence capabilities. By regulating the arrangement of fluorophores, the research highlights the potential of such compounds in optical applications and materials science Dong, B., Wang, M., Xu, C., Feng, Q., & Wang, Y. (2012).
Chemical Properties and Reactions
The exploration of chemical properties and reactions of this compound derivatives is crucial for understanding their potential applications. Studies such as the one conducted by Pimenova et al. (2003) delve into reactions involving fluorinated phenyl compounds, offering insights into their chemical behavior and potential for creating novel materials or pharmaceuticals Pimenova, E. V., Krasnych, O. P., Goun, E., & Miles, D. (2003).
Fluorescent Probes and Cell Imaging
Fluorophenyl compounds, including those related to this compound, have been evaluated for their potential as fluorescent probes and in cell imaging applications. Bhanja et al. (2015) synthesized a vanillinyl Schiff base demonstrating significant zinc sensing properties, suitable for bioimaging applications. This highlights the compound's utility in biological research and diagnostics Bhanja, A. K., Patra, C., Mondal, S., Ojha, D., Chattopadhyay, D., & Sinha, C. (2015).
Propiedades
IUPAC Name |
1-[3-(4-fluorophenyl)azepan-1-yl]-2-(2-methoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO3/c1-25-19-7-2-3-8-20(19)26-15-21(24)23-13-5-4-6-17(14-23)16-9-11-18(22)12-10-16/h2-3,7-12,17H,4-6,13-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JREKWCGUHLTUCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCCCC(C2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-Cyclobutanecarbonylpyrrolidin-3-yl)oxy]quinoxaline](/img/structure/B2357672.png)



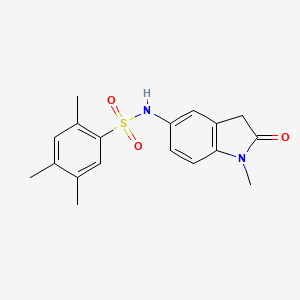
![2,4-Bis[4-(diethylamino)-2-hydroxyphenyl]squaraine](/img/structure/B2357680.png)
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2357681.png)
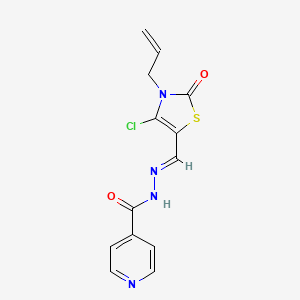
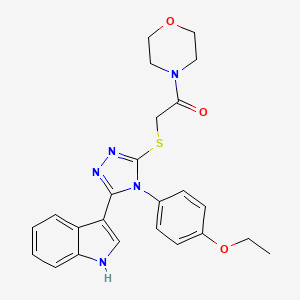
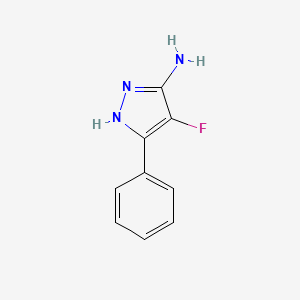
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-sulfonyl chloride](/img/structure/B2357688.png)
